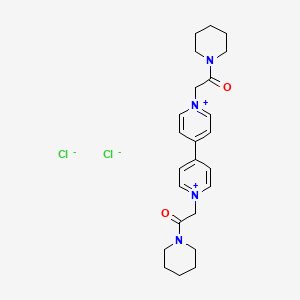
1,1'-Di(pentamethylenecarbamoylmethyl)-4,4'-dipyridylium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by its two pyridyl groups connected through a pentamethylenecarbamoylmethyl bridge, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride typically involves the reaction of 4,4’-dipyridyl with pentamethylenecarbamoylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous or alcoholic solutions of nucleophiles under mild heating.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted pyridyl compounds depending on the nucleophile used.
科学研究应用
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical syntheses.
作用机制
The mechanism of action of 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium bromide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium iodide
- 1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium sulfate
Uniqueness
1,1’-Di(pentamethylenecarbamoylmethyl)-4,4’-dipyridylium chloride is unique due to its specific chloride ion, which influences its solubility, reactivity, and interaction with other molecules. This makes it particularly suitable for certain applications where chloride ions play a crucial role.
属性
CAS 编号 |
4636-79-7 |
|---|---|
分子式 |
C24H32Cl2N4O2 |
分子量 |
479.4 g/mol |
IUPAC 名称 |
2-[4-[1-(2-oxo-2-piperidin-1-ylethyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-1-piperidin-1-ylethanone;dichloride |
InChI |
InChI=1S/C24H32N4O2.2ClH/c29-23(27-11-3-1-4-12-27)19-25-15-7-21(8-16-25)22-9-17-26(18-10-22)20-24(30)28-13-5-2-6-14-28;;/h7-10,15-18H,1-6,11-14,19-20H2;2*1H/q+2;;/p-2 |
InChI 键 |
VJKICDAEGCYPEK-UHFFFAOYSA-L |
规范 SMILES |
C1CCN(CC1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4CCCCC4.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


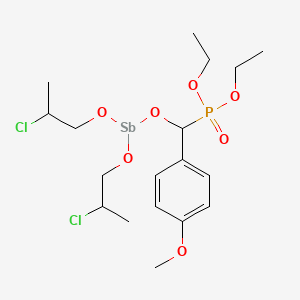
![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

![2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14154828.png)
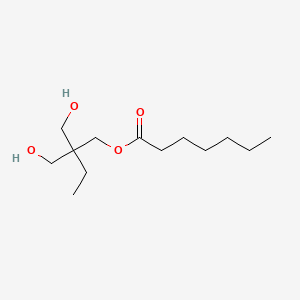
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14154854.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N,N-dimethylethanamine](/img/structure/B14154857.png)

![3-[(4-ethoxyanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14154861.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![(1S,3aR)-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14154875.png)
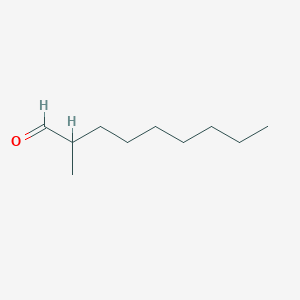
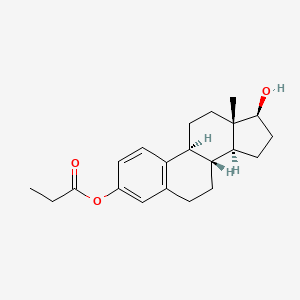
![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)
